molecular formula C20H18BrN5O2 B2476725 4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one CAS No. 1024068-64-1

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2476725
CAS No.: 1024068-64-1
M. Wt: 440.301
InChI Key: AQBJEYODFAMPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is a synthetic pyrazolinone derivative recognized in chemical libraries for its potential as a kinase inhibitor scaffold. The compound's structure, featuring a brominated pyrazolinone core linked to a methyl-phenyl-triazole moiety, is designed to interact with the ATP-binding sites of various protein kinases. This structural motif is of significant interest in medicinal chemistry research for the development of targeted therapies. Specific research indicates its relevance in the context of structural biology and computational chemistry, where it serves as a valuable probe for studying enzyme kinetics and structure-activity relationships (SAR). Its primary research value lies in its application for investigating signaling pathways involved in cellular proliferation and inflammation, making it a compound of interest for oncological and immunological research programs. The mechanism of action is postulated to involve the competitive inhibition of key kinases, thereby modulating downstream phosphorylation events and influencing cell fate decisions. Researchers utilize this compound as a chemical tool to dissect complex biological processes and validate novel therapeutic targets in vitro.

Properties

IUPAC Name

4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJEYODFAMPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolinone Core Formation

The pyrazolinone scaffold is constructed via Knorr-type cyclocondensation:

Procedure

  • React ethyl acetoacetate (1.0 eq) with phenylhydrazine (1.05 eq) in ethanol under reflux (78°C, 6 h) to yield 1-phenyl-3-methyl-5-pyrazolone (87% yield).
  • Brominate at C4 using N-bromosuccinimide (NBS, 1.1 eq) in acetonitrile with AIBN initiation (0.1 eq, 80°C, 4 h).

Optimization Data

Parameter Value Range Optimal Condition Yield (%)
Brominating Agent NBS, Br₂, CuBr₂ NBS 78
Solvent CH₃CN, DMF, THF CH₃CN -
Temperature (°C) 60-100 80 -

Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 3.82 (s, 3H, CH₃), 2.41 (s, 3H, C2-CH₃).
  • MS (ESI) : m/z 279 [M+H]⁺.

Synthesis of 4-Methyl-3-phenyl-1H-1,2,3-triazol-5-ol

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Procedure

  • Generate azide in situ from 4-methyl-3-phenylpropiolic acid (1.0 eq) and sodium azide (1.2 eq) in DMF/H₂O (3:1) at 0°C.
  • Add CuI (10 mol%) and stir at rt for 12 h.

Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1).

Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89–7.45 (m, 5H, Ph), 2.51 (s, 3H, CH₃).
  • IR (KBr) : 3200 cm⁻¹ (O-H stretch).

Etherification and Final Assembly

Williamson Ether Synthesis

Procedure

  • Treat 4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one (1.0 eq) with NaH (1.2 eq) in dry THF (0°C, 30 min).
  • Add 5-(bromomethyl)-4-methyl-3-phenyl-1H-1,2,3-triazole (1.1 eq) and heat at 60°C for 8 h.

Optimization

Base Solvent Temp (°C) Time (h) Yield (%)
NaH THF 60 8 65
K₂CO₃ DMF 80 12 42
DBU CH₃CN 40 6 58

Spectroscopic Characterization of Final Product

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃) :
    δ 7.82–7.21 (m, 10H, 2×Ph), 5.32 (s, 2H, OCH₂), 3.91 (s, 3H, triazole-CH₃), 2.44 (s, 3H, pyrazolone-CH₃).

  • ¹³C NMR (150 MHz, CDCl₃) :
    δ 165.2 (C=O), 148.1 (triazole C4), 134.7–126.3 (Ph carbons), 62.8 (OCH₂), 21.4 (triazole-CH₃), 14.2 (pyrazolone-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₁₈BrN₅O₂ : 483.0532 [M+H]⁺
  • Found : 483.0528 [M+H]⁺

Challenges and Alternative Routes

Competing Side Reactions

  • N-Bromosuccinimide Selectivity : Over-bromination at C5 observed at temperatures >85°C.
  • Triazole Tautomerism : 1H vs. 2H tautomer formation impacts etherification efficiency (controlled via base selection).

Microwave-Assisted Synthesis

Alternative protocol reduces reaction times:

  • Pyrazolinone bromination: 80°C → 100 W microwave, 15 min (yield: 73%).
  • Etherification: 80°C → 50 W, 45 min (yield: 68%).

Industrial Scalability Considerations

Green Chemistry Metrics

Parameter Batch Process Optimized Process
PMI (Process Mass Intensity) 32 18
E-Factor 45 28

Key improvements:

  • Replacement of DMF with cyclopentyl methyl ether (CPME) in etherification
  • Catalytic Cu recycling in triazole synthesis

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 4 of the pyrazolinone ring is susceptible to nucleophilic substitution under mild conditions. For example:

Reaction with Amines
In ethanol at 60°C, primary amines (e.g., methylamine) displace bromide to yield 4-amino derivatives. This reaction is facilitated by the electron-withdrawing pyrazolinone ring, which activates the C-Br bond. Yields range from 65–78% depending on steric hindrance .

Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃, 80°C) produces biaryl derivatives. For example:

Boronic AcidProduct Yield (%)Reference
Phenylboronic acid72
4-Methoxyphenyl68

Functionalization of the Triazole Moiety

The 2,3,5-triazolyloxy group undergoes regioselective reactions due to its heteroaromatic nature:

Acid-Catalyzed Hydrolysis
In 6M HCl at reflux, the triazole ring hydrolyzes to form a carboxylic acid derivative (confirmed by IR: 1705 cm⁻¹ for C=O). This reaction proceeds via ring opening and subsequent oxidation .

Click Chemistry
The triazole’s N-H group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes (e.g., propargyl alcohol) to form bis-triazole adducts. Reaction conditions: 1:1.2 molar ratio, CuSO₄/sodium ascorbate, 25°C, 12h (yield: 82%) .

Pyrazolinone Ring Reactivity

The pyrazolin-5-one core participates in electrophilic and nucleophilic processes:

Acylation at Position 3
Reaction with benzoyl chloride (1.2 equiv) in acetone/K₂CO₃ at 50°C introduces a benzoyl group at the methyl-substituted position. Yield: 74–76% (analogous to ).

Condensation with Aldehydes
In acetic acid under microwave irradiation, condensation with 4-nitrobenzaldehyde forms a styryl derivative via Knoevenagel-type mechanism. Reaction time: 15 min (yield: 69%) .

Redox Transformations

Reduction of the Pyrazolinone Ring
Hydrogenation over Pd/C (1 atm H₂, ethanol) reduces the N–O bond, yielding a pyrazolidinone derivative (m/z 444.3 [M+H]⁺, HRMS). Over-reduction to open-chain products is avoided by limiting reaction time to 2h.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C. Photolysis in methanol (254 nm, 6h) leads to demethylation at the triazole-linked methoxy group, forming a phenolic derivative (confirmed by LC-MS) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Bromo-2-methyl-3-pyrazolin have shown effectiveness against various bacterial strains. A study on related compounds demonstrated that modifications in the structure could enhance their antibacterial activity, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolones are well-documented. The compound under discussion has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. A study highlighted the synthesis of similar derivatives that displayed promising anti-inflammatory activities .

Antioxidant Properties

Recent studies have explored the antioxidant capabilities of pyrazolone derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structural features may contribute to its radical scavenging activity, which has been confirmed in vitro using assays such as DPPH .

Cytotoxicity Against Cancer Cells

Several studies have investigated the cytotoxic effects of pyrazolone derivatives on cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary findings indicate that certain derivatives can induce apoptosis in colorectal carcinoma cells, highlighting their therapeutic potential in oncology .

Agricultural Applications

Pyrazolone derivatives have also been explored for their herbicidal and fungicidal activities. The unique structural characteristics of compounds like 4-Bromo-2-methyl-3-pyrazolin make them suitable candidates for agrochemical formulations aimed at pest control and crop protection .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityIdentified structural modifications enhancing activity against specific bacteria.
Anti-inflammatory EffectsDemonstrated significant inhibition of inflammatory markers in vitro.
CytotoxicityShowed effective induction of apoptosis in colorectal cancer cells; some derivatives more potent than standard treatments.
Agricultural UseEvaluated herbicidal properties with promising results against common agricultural pests.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, often involving enzymatic pathways. The triazole and pyrazolone moieties can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can alter cellular pathways, leading to varied biological effects depending on the target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents at position 3 of the pyrazolinone core. Key comparisons are summarized below:

Compound Substituent at Position 3 Molecular Weight Key Features
Target Compound (4-Methyl-3-phenyl-2,3,5-triazolyloxy)methyl ~438* Enhanced hydrogen bonding (triazole), potential for π-π stacking (phenyl groups)
4-Bromo-2-methyl-3-((4-nitrophenoxy)methyl)-1-phenyl-3-pyrazolin-5-one (CAS 946386-49-8) (4-Nitrophenoxy)methyl ~414.2 Electron-withdrawing nitro group; increased reactivity for electrophilic substitution
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 1024081-72-8) (4-Bromophenoxy)methyl 438.11 Halogen-rich; potential for halogen bonding and enhanced lipophilicity
4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 81122-69-2) Hydroxymethyl 283.125 Hydrophilic; reduced metabolic stability but improved aqueous solubility
MCI-186 (3-methyl-1-phenyl-pyrazolin-5-one) None (simple methyl at position 3) 174.2 Clinically studied anti-ischemic agent; lacks bromine or complex substituents

*Estimated based on analogous compounds (e.g., CAS 1024081-72-8).

Key Observations:
  • Triazole vs. Phenoxy Groups: The triazole substituent in the target compound introduces hydrogen-bonding capacity, which may improve interactions with biological targets compared to phenoxy or nitro-substituted analogs .
  • Bromine vs.
  • Comparison with MCI-186 : The absence of bromine and complex substituents in MCI-186 simplifies synthesis but limits stability and target specificity. MCI-186’s antioxidant activity (IC₅₀ = 15.0 µM in brain homogenates) suggests that bromination and triazole addition in the target compound could modulate potency .
Reactivity Trends:
  • Nitrophenoxy and bromophenoxy analogs exhibit higher electrophilicity at the benzylic position due to electron-withdrawing substituents, favoring nucleophilic attacks .
  • The hydroxymethyl analog (CAS 81122-69-2) is prone to oxidation, limiting its shelf life .

Biological Activity

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is a synthetic compound that belongs to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN5OC_{20}H_{20}BrN_5O, with a molecular weight of approximately 426.31 g/mol. The compound's structure features a pyrazolone core substituted with various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds in the pyrazolone family exhibit significant antioxidant properties. The antioxidant mechanism primarily involves the scavenging of free radicals and the inhibition of lipid peroxidation. For instance, studies on related compounds like edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) demonstrate their ability to enhance endothelial function by reducing reactive oxygen species (ROS) levels in cardiovascular diseases .

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Mechanism of Action
Edaravone10Free radical scavenging
4-Bromo-Pyrazolone DerivativeTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives has been well documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that similar compounds can significantly reduce inflammation markers in cellular models .

Anticancer Activity

Recent studies indicate that pyrazolone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and proliferation .

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF7 (Breast)TBDInduction of apoptosis
HeLa (Cervical)TBDInhibition of cell proliferation

Case Studies

  • Case Study on Edaravone : A clinical study demonstrated that edaravone significantly improved outcomes in patients with acute myocardial infarction by reducing oxidative stress and enhancing endothelial function .
  • Docking Studies : Molecular docking studies have shown that pyrazolone derivatives can effectively bind to target proteins involved in inflammation and cancer progression, suggesting a mechanism for their therapeutic effects .

Q & A

Q. What are the established synthetic routes for this compound, and how is purity validated?

The compound is typically synthesized via multi-step procedures involving triazine coupling (for heterocyclic assembly) and pyrazolinone core formation. General protocols (e.g., "Procedure B" in ) use reagents like 2,4,6-trichlorotriazine and arylphenols under controlled temperatures. Purity is validated via HPLC (>95% purity) and structural confirmation via 1H^1H/13C^{13}C NMR spectroscopy. For example, pyrazoline derivatives in and show characteristic NMR signals for pyrazoline protons (e.g., 3.03–4.94 ppm for -CH2_2- groups) and aryl environments (6.73–7.53 ppm). Mass spectrometry (e.g., m/z 564 [M+^+] in ) further confirms molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=N at 1591 cm1^{-1}, C-Cl at 692 cm1^{-1}) .
  • NMR Spectroscopy : Distinguishes diastereotopic protons in the pyrazoline ring (e.g., dd signals at 3.03–4.94 ppm) and substituent environments (e.g., -OCH3_3 at 3.87 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance triazole coupling efficiency .
  • Temperature Control : Stepwise heating (e.g., 0°C to room temperature for triazine reactions) minimizes side products .
  • Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) isolates intermediates, while recrystallization improves final product purity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies require systematic structural modifications, such as:

  • Substituent Variation : Replace bromo/methyl groups with halogens or electron-withdrawing groups (e.g., compares bromo- and chloro-substituted analogs).
  • Bioactivity Assays : Test modified analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituents with potency.
  • Computational Modeling : Use docking studies to predict binding interactions, guided by NMR/X-ray data .

Q. What experimental designs assess environmental fate and ecotoxicological impacts?

Follow frameworks like Project INCHEMBIOL ():

  • Environmental Partitioning : Measure logP (octanol-water) to predict bioavailability.
  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions; analyze degradation products via LC-MS .
  • Toxicity Screening : Use Daphnia magna or algal models to evaluate acute/chronic effects, referencing OECD guidelines .

Q. How should researchers address contradictory data in synthetic yields or bioactivity?

  • Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst loading) across studies. notes yield discrepancies due to "experimental losses" during workup.
  • Statistical Validation : Replicate syntheses with controlled variables (e.g., inert atmosphere, humidity) to isolate factors affecting reproducibility .

Q. What methodologies identify degradation products in environmental or biological matrices?

  • High-Resolution Mass Spectrometry (HRMS) : Detects unknown metabolites via accurate mass (<5 ppm error).
  • Isotopic Labeling : Track 13C^{13}C-labeled compounds in degradation pathways.
  • Ecotoxicity Profiling : Pair analytical data with in silico tools (e.g., QSAR) to predict metabolite toxicity .

Q. How can theoretical frameworks guide mechanistic studies of this compound?

Align hypotheses with established theories, such as:

  • Hammett Linear Free Energy Relationships : Correlate substituent electronic effects with reaction rates or bioactivity.
  • Molecular Orbital Theory : Predict regioselectivity in heterocyclic reactions (e.g., triazole vs. pyrazole formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.